1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione
Description
Properties
IUPAC Name |
1,3-dimethyl-7-[(2-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-14-6-4-5-7-15(14)12-25-16(13-24-8-10-28-11-9-24)21-18-17(25)19(26)23(3)20(27)22(18)2/h4-7H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDDOJOQHHWHQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione is a synthetic compound with potential biological activities. This article discusses its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 284.35 g/mol. The structure features a purine core modified by various substituents, which contribute to its biological properties.
Antidiabetic Activity
Recent studies have indicated that derivatives of purine compounds exhibit significant antidiabetic effects. For instance, compounds similar to our target compound demonstrated potent inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. The IC50 values for these compounds ranged from 20.61 μM to 46.43 μM, indicating strong inhibitory action compared to acarbose (873.34 μM) .
Table 1: Antidiabetic Activity of Related Compounds
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various bacterial strains. In vitro studies have shown that similar purine derivatives exhibit activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (μM) | Reference |
|---|---|---|
| Bacillus subtilis | 4.69 | |
| Staphylococcus aureus | 5.64 | |
| Escherichia coli | 8.33 | |
| Pseudomonas aeruginosa | 13.40 |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the purine scaffold significantly affect the biological activity of the compound. The presence of electron-donating groups such as methyl or morpholine enhances enzyme inhibition and antimicrobial activity.
Case Studies
- Antidiabetic Effects : A study explored the antidiabetic potential of several purine derivatives, including our target compound, demonstrating significant α-glucosidase inhibition correlated with specific structural features .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of various alkaloids, including those structurally related to our compound, showing promising results against multiple pathogens .
Comparison with Similar Compounds
Position 7 Substitutions
Q & A
Q. What are the established synthetic routes for 1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione?
The synthesis typically involves multi-step alkylation of theophylline derivatives. A common approach includes introducing morpholine and benzyl groups via nucleophilic substitution or coupling reactions. For example, alkylation with 2-methylbenzyl bromide at position 7 and morpholin-4-ylmethyl reagents at position 8 under controlled temperature (60–80°C) in polar aprotic solvents like DMF or acetonitrile can yield the target compound. Purification via column chromatography or recrystallization is critical to achieve >95% purity .
Q. How can researchers confirm the structural identity and purity of this compound?
- Spectroscopic Characterization : Use FTIR to identify functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹, morpholine C-N stretches at ~1100 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺ at m/z 397.479 for C₂₁H₂₇N₅O₃) .
- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., methylphenyl protons at δ 7.1–7.3 ppm, morpholine methylenes at δ 3.5–3.7 ppm) .
Q. What crystallographic tools are recommended for structural analysis?
Software like SHELXL (for small-molecule refinement) and Mercury CSD (for visualizing crystal packing and intermolecular interactions) are widely used. These tools help validate bond lengths, angles, and hydrogen-bonding networks critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How do structural modifications at the 7- and 8-positions influence biological activity?
Comparative SAR studies of analogs (e.g., 7-(2-chlorobenzyl) or 8-(hexylamino) derivatives) reveal that:
- Position 7 : Aromatic substituents (e.g., 2-methylphenyl) enhance lipophilicity and receptor binding, potentially improving membrane permeability .
- Position 8 : Morpholinyl groups contribute to hydrogen-bonding interactions with enzymes (e.g., ALDH1A1 or Wnt pathway targets), modulating selectivity .
Tabulated data from analogs (e.g., 8-chloro-1,3-dimethylpurine) suggests chloro groups at position 8 may increase antiviral activity, while morpholine improves solubility .
Q. What computational methods predict drug-like properties and target interactions?
- ChemAxon/Chemicalize.org : Calculate logP, pKa, and topological polar surface area (TPSA) to assess bioavailability .
- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with targets like ALDH1A1 or TRPC5 channels. For example, the morpholine group may bind to polar residues in TRPC5’s extracellular domain .
Q. How can contradictory data in SAR studies be resolved?
- Meta-Analysis : Compare datasets from analogs (e.g., 8-fluorophenyl vs. 8-morpholinyl derivatives) to identify trends. For instance, conflicting activity in enzyme assays may arise from assay conditions (e.g., pH, co-solvents) .
- Crystallographic Validation : Resolve ambiguities in binding modes using co-crystal structures .
Q. What experimental designs elucidate the compound’s mechanism of action?
- Pathway-Specific Assays : Test modulation of Wnt/β-catenin signaling via luciferase reporter assays in HEK293T cells .
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics with purified ALDH1A1 .
- Metabolic Profiling : LC-MS/MS identifies metabolites in hepatic microsomes to assess stability and off-target effects .
Q. How can synthesis yields be optimized for scale-up?
Q. Notes
- Avoid unreliable sources (e.g., chem960.com ) per user guidelines.
- Structural analogs and methodologies are derived from peer-reviewed studies.
- Advanced questions emphasize mechanistic and optimization challenges in academic research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
